Product packaging for 2-Ethyl-6-methylpyridin-3-amine(Cat. No.:)

2-Ethyl-6-methylpyridin-3-amine

Cat. No.: B13265733
M. Wt: 136.19 g/mol
InChI Key: LKYKYCXNTSKOIZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylpyridin-3-amine is a substituted pyridine derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C8H12N2 and a molecular weight of 136.194 g/mol, serves as a valuable amine-functionalized building block for synthesizing more complex molecules . Its structure, characterized by an amine group at the 3-position and ethyl and methyl substituents on the pyridine ring, contributes to its specific physicochemical properties, including a calculated LogP of 2.12, indicating moderate lipophilicity . Pyridine amines are key intermediates in developing active pharmaceutical ingredients (APIs) and ligands for catalytic systems . While specific biological data for this compound is limited, structural analogs and related pyridine derivatives are frequently utilized in medicinal chemistry for their potential biological activities and in organic synthesis as precursors to various nitrogen-containing heterocycles. Researchers value this compound for exploring structure-activity relationships and as a scaffold in drug discovery. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B13265733 2-Ethyl-6-methylpyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethyl-6-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-3-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3

InChI Key

LKYKYCXNTSKOIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C)N

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Ethyl 6 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. This reduced reactivity stems from the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, in acidic conditions typical for many EAS reactions, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion and further deactivating the ring. chemrxiv.org However, the reactivity of 2-Ethyl-6-methylpyridin-3-amine is significantly modulated by its substituents. The amino group (-NH2) is a powerful activating group, while the ethyl and methyl groups are weakly activating. These groups donate electron density to the ring, partially offsetting the deactivating effect of the ring nitrogen and directing incoming electrophiles to specific positions. The amino group is a strong ortho, para-director. In this molecule, the positions ortho (C2, C4) and para (C6) to the amino group are considered. Since the C2 and C6 positions are already occupied, electrophilic attack is strongly directed to the C4 position.

While specific studies on the nitration and halogenation of this compound are not extensively documented, the outcomes can be predicted based on the principles of electrophilic substitution in substituted aminopyridines. The powerful directing effect of the amino group is the dominant factor. sapub.orgresearchgate.net

Nitration: Direct nitration of aminopyridines can be complex. The reaction of 2-aminopyridine (B139424) with nitric acid often leads to the formation of 2-nitraminopyridine first, which can then rearrange to nitro-substituted aminopyridines under acidic conditions or heat. sapub.orgresearchgate.net For this compound, nitration is expected to occur at the C4 position, the position most activated by the amino group. Harsh conditions, however, can lead to oxidation or complex side reactions. youtube.com

Halogenation: Halogenation of pyridines often requires forcing conditions due to the ring's low nucleophilicity. chemrxiv.org However, the presence of the activating amino group facilitates the reaction. youtube.com For substrates like this compound, halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely proceed under milder conditions, yielding the 4-halo derivative. Alternative methods, such as activating the pyridine ring by forming a pyridine N-oxide, can also facilitate halogenation at the 2 or 6 positions. acs.org Another strategy involves a ring-opening/ring-closing sequence via Zincke imine intermediates to achieve selective halogenation at the 3-position. chemrxiv.orgthieme-connect.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagent(s)Predicted Major ProductNotes
NitrationHNO₃ / H₂SO₄2-Ethyl-6-methyl-4-nitropyridin-3-amineReaction is directed to the C4 position due to the strong activating effect of the amino group. sapub.org
BrominationBr₂ / FeBr₃ or NBS4-Bromo-2-ethyl-6-methylpyridin-3-amineThe amino group directs the substitution to the C4 position. youtube.com
ChlorinationCl₂ / AlCl₃ or NCS4-Chloro-2-ethyl-6-methylpyridin-3-amineSimilar to bromination, the reaction is directed by the amine substituent.

Friedel-Crafts reactions on pyridine are notoriously difficult. wikipedia.org The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the lone pair of electrons on the pyridine nitrogen. This complexation makes the ring even more electron-deficient and thus highly deactivated towards electrophilic attack. wikipedia.orgorganic-chemistry.org

Acylation: Direct Friedel-Crafts acylation of this compound is generally not feasible due to the deactivation caused by Lewis acid complexation with both the ring nitrogen and potentially the exocyclic amino group. organic-chemistry.orgyoutube.com Alternative strategies are required to introduce an acyl group. One approach involves metalation of the pyridine ring with a strong base followed by reaction with an acylating agent. youtube.com

Alkylation: Similar to acylation, Friedel-Crafts alkylation is problematic. In addition to catalyst complexation, the reaction is prone to polyalkylation and rearrangements, which are common drawbacks of this reaction type. wikipedia.org

Nucleophilic Reactivity of the Amine Group

The primary amino group (-NH₂) at the C3 position is a potent nucleophile, capable of reacting with a wide range of electrophiles. This reactivity is a cornerstone of its chemical behavior. uni-muenchen.de

The nucleophilic nitrogen of the amine group readily attacks the electrophilic carbon of acyl halides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide derivatives, respectively. researchgate.netlibretexts.org These reactions are fundamental in synthetic chemistry for protecting the amine group or for building larger molecular structures. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Table 2: Typical Acylation and Sulfonylation Reactions of the Amine Group
Reaction TypeElectrophileReagent ExampleProduct Type
AcylationAcyl ChlorideAcetyl chloride (CH₃COCl)N-(2-Ethyl-6-methylpyridin-3-yl)acetamide
AcylationAcid Anhydride (B1165640)Acetic anhydride ((CH₃CO)₂O)N-(2-Ethyl-6-methylpyridin-3-yl)acetamide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chlorideN-(2-Ethyl-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide

The synthesis of sulfonamides from aminopyridines can sometimes be complicated by double sulfonylation, depending on the reaction conditions and the acidity of the initially formed sulfonamide's N-H proton. nih.gov

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This reversible, acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.orglibretexts.org The reaction's equilibrium can be driven towards the product by removing water as it forms. wikipedia.org Imines are significant intermediates in many biological processes and synthetic pathways. nih.gov

Table 3: Imine Formation with Various Carbonyl Compounds
Carbonyl ReactantStructureResulting Imine Product Name
BenzaldehydeC₆H₅CHO(E)-N-Benzylidene-2-ethyl-6-methylpyridin-3-amine
Acetone(CH₃)₂CON-(Propan-2-ylidene)-2-ethyl-6-methylpyridin-3-amine
CyclohexanoneC₆H₁₀ON-(Cyclohexylidene)-2-ethyl-6-methylpyridin-3-amine

Metal Complexation and Coordination Chemistry

This compound possesses two potential coordination sites for metal ions: the pyridine ring nitrogen and the exocyclic amino group nitrogen. This allows it to function as a ligand in coordination chemistry. scirp.orgekb.eg Depending on the metal ion and reaction conditions, it can act as a monodentate ligand, typically coordinating through the more sterically accessible and electronically favorable pyridine nitrogen. researchgate.net

It also has the potential to act as a bidentate chelating ligand, forming a stable five-membered ring by coordinating through both the pyridine and the amino nitrogens. This chelation is common for aminopyridine-based ligands and leads to the formation of stable metal complexes. researchgate.netvot.pl The steric hindrance from the ethyl and methyl groups at the 2 and 6 positions can influence the geometry of the resulting metal complex and the efficiency of metalation. The coordination chemistry of aminopyridines is extensive, with complexes reported for a variety of transition metals, including iron, copper, nickel, cobalt, and zinc, often exhibiting interesting magnetic, catalytic, or biological properties. scirp.orgresearchgate.netnsf.govnih.gov

Ligand Properties in Transition Metal Chemistry

This compound possesses two potential coordination sites for transition metals: the lone pair of electrons on the pyridine nitrogen and the lone pair on the exocyclic amino group. This allows it to function as a versatile ligand in coordination chemistry. The pyridine nitrogen, being part of an aromatic system, is a moderately strong sigma-donor. The presence of the electron-donating ethyl and methyl groups at the 2 and 6 positions, respectively, increases the electron density on the pyridine ring, thereby enhancing the basicity and donor strength of the pyridine nitrogen.

The amino group at the 3-position can also coordinate to a metal center. However, its coordination ability is influenced by steric hindrance from the adjacent ethyl group at the 2-position. Depending on the metal ion's size, coordination geometry, and the other ligands present, this compound can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate chelating ligand, forming a five-membered ring by coordinating through both the pyridine and amino nitrogens.

The synthesis of transition metal complexes with substituted pyridines is a well-established field. For instance, complexes of Pt(II), Pd(II), Cu(II), and Hg(II) have been synthesized with Schiff base ligands derived from pyridine-2-carbaldehyde. nih.gov The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. For example, the reaction of a Schiff base ligand with CuCl₂ in ethanol (B145695) can yield a Cu(II) complex. jocpr.com While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its structural similarity to other substituted pyridines suggests it would form stable complexes with a variety of transition metals.

Table 1: Potential Coordination Modes of this compound

Coordination ModeCoordinating AtomsPotential Metal Ions
MonodentatePyridine NitrogenPt(II), Pd(II), Cu(II), Hg(II), etc.
Bidentate (Chelating)Pyridine Nitrogen, Amino NitrogenCu(II), Ni(II), Co(II), etc.

Stereochemical Aspects of Complex Formation

The formation of transition metal complexes with this compound can lead to various stereoisomers, primarily due to the arrangement of ligands around the central metal ion. When acting as a bidentate ligand, the formation of a chelate ring introduces conformational rigidity to the complex.

For octahedral complexes of the type [M(L)₂(X)₂], where L is a bidentate ligand like this compound and X is a monodentate ligand, geometric isomers (cis and trans) can arise. In the cis isomer, the two X ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center.

Furthermore, if the coordination of the ligands results in a chiral complex (one that is not superimposable on its mirror image), optical isomers (enantiomers) can exist. For example, in a tris-chelate octahedral complex [M(L)₃], the arrangement of the three bidentate ligands can create a propeller-like chirality, leading to the formation of Δ (delta) and Λ (lambda) enantiomers.

The specific stereochemical outcome of complex formation with this compound would be influenced by several factors, including the coordination geometry of the metal ion, the nature of other ligands in the coordination sphere, and the reaction conditions. The steric bulk of the ethyl and methyl groups on the pyridine ring can also play a significant role in directing the stereoselectivity of the complexation reaction. While specific experimental studies on the stereochemistry of its complexes are limited, the principles of coordination chemistry suggest a rich stereochemical landscape for these compounds. mdpi.com

Oxidative and Reductive Transformations

The this compound molecule contains functional groups susceptible to both oxidation and reduction.

Oxidative Transformations:

The primary amino group can be oxidized to a nitro group (-NO₂) using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄). The reaction typically proceeds under acidic or neutral conditions. The mechanism is thought to involve the attack of the permanganate ion on the amino group, followed by a series of electron and proton transfers. masterorganicchemistry.comsci-hub.se The ethyl group on the pyridine ring, being at a benzylic-like position, can also be a site for oxidation under harsh conditions, potentially leading to a carboxylic acid group. masterorganicchemistry.com

Reductive Transformations:

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. A common method for the reduction of pyridines is catalytic hydrogenation using hydrogen gas and a metal catalyst such as platinum, palladium, or rhodium. Another widely used reducing agent is sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst or under specific reaction conditions. organic-chemistry.org For instance, the reduction of nitriles to primary amines can be achieved with sodium borohydride, sometimes in the presence of metal salts. researchgate.net While NaBH₄ is generally not strong enough to reduce an isolated pyridine ring, its reactivity can be enhanced. Reductive amination procedures, which involve the in-situ formation and reduction of an imine, often employ sodium borohydride or the milder sodium cyanoborohydride. masterorganicchemistry.com The reduction of a related compound, N-(p-tolythiomethyl)-2-aminopyridine, to the corresponding methylamino-compound has been achieved using sodium borohydride in ethanol. rsc.org

Table 2: Potential Oxidative and Reductive Transformations

TransformationReagentProduct Functional Group
Oxidation of amino groupPotassium Permanganate (KMnO₄)Nitro (-NO₂)
Reduction of pyridine ringH₂/Pd, Pt, or RhPiperidine
Reduction of pyridine ringSodium Borohydride (NaBH₄)Piperidine (under specific conditions)

Reaction Kinetics and Mechanistic Pathways

The kinetics and mechanisms of reactions involving this compound are influenced by the electronic and steric properties of the molecule.

N-Alkylation: The amino group can undergo nucleophilic substitution reactions, such as N-alkylation with alkyl halides. The rate of this reaction would be expected to follow second-order kinetics, being first order in both the amine and the alkyl halide. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2-type mechanism.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Advanced NMR techniques, particularly two-dimensional (2D) experiments, provide unambiguous evidence of the molecular framework and stereochemistry.

A combination of 2D NMR experiments is essential to confirm the substitution pattern of the pyridine (B92270) ring and the identity of the alkyl groups. lookchem.commdpi.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 2-ethyl-6-methylpyridin-3-amine, COSY would show a clear correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also confirm the adjacency of the two protons on the pyridine ring (H-4 and H-5) by showing a cross-peak between them.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum maps each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful technique for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to four bonds. lookchem.comchemicalbook.com For this compound, key HMBC correlations would include:

Correlations from the ethyl group's -CH₂ protons to carbons C-2 and C-3 of the pyridine ring, confirming its position.

Correlations from the pyridine-methyl protons to carbons C-6 and C-5, confirming the methyl group's location.

Correlations from the aromatic proton H-4 to carbons C-2, C-5, and C-6, and from H-5 to C-3, C-4, and the methyl carbon, unequivocally establishing the 2,3,6-substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for confirming stereochemistry and spatial arrangements. It would show cross-peaks between the protons of the ethyl group at C-2 and the amine protons at C-3, as well as between the methyl protons at C-6 and the ring proton at H-5, confirming their proximity on the pyridine ring.

Table 1: Representative 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlations (with ¹³C)Key HMBC Correlations (with ¹³C)Key NOESY Correlations (with ¹H)
H-4 H-5C-4C-2, C-3, C-5, C-6H-5, -NH₂
H-5 H-4C-5C-3, C-4, C-6, C-methylH-4, C₆-CH₃
-NH₂ --C-2, C-3, C-4H-4, C₂-CH₂CH₃
C₂-CH₂CH₃ C₂-CH₂CH₃C-ethyl (CH₂)C-2, C-3, C-4, C-ethyl (CH₃)C₂-CH₂CH₃, -NH₂
C₂-CH₂CH₃ C₂-CH₂CH₃C-ethyl (CH₃)C-2, C-ethyl (CH₂)C₂-CH₂CH₃
C₆-CH₃ -C-methylC-5, C-6H-5

While solution-state NMR describes the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) provides information about the molecule in its crystalline, solid form. This technique is particularly valuable for identifying and characterizing different polymorphs—crystalline forms of the same compound that have different crystal lattice arrangements. Different polymorphs can exhibit distinct chemical shifts and relaxation times in ssNMR spectra due to variations in intermolecular interactions and molecular packing. For pharmaceutical compounds, where polymorphism can affect solubility, stability, and bioavailability, ssNMR is a critical characterization tool. pitt.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. acs.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically within 0.001 Da or 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₂N₂, by matching the experimentally measured mass to the theoretically calculated exact mass. mdpi.com This capability distinguishes the target compound from any other isomers or unrelated compounds that might have the same nominal mass. Predicted m/z values for various adducts of the molecule are readily calculated. uni.lu

Table 2: HRMS Data for this compound
ParameterValueInformation Provided
Molecular Formula C₈H₁₂N₂-
Monoisotopic Mass 136.10005 DaTheoretical exact mass of the neutral molecule.
Predicted [M+H]⁺ m/z 137.10733Mass of the protonated molecule, commonly observed in ESI-MS.
Measurement Accuracy < 5 ppmConfirms the elemental composition, ruling out other potential formulas.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. The fragmentation of alkylpyridines is well-understood. cdnsciencepub.com For this compound, common fragmentation pathways under electron ionization (EI) would include:

Molecular Ion (M⁺): The intact molecule with one electron removed, which would appear at an m/z corresponding to the molecular weight (136).

Alpha-Cleavage: The most favorable fragmentation for ethyl-substituted aromatic rings is the cleavage of the bond beta to the ring, resulting in the loss of a methyl radical (•CH₃). This would produce a highly stable ion at [M-15]⁺ (m/z 121).

Ring Fragmentation: Pyridine rings are known to fragment via the loss of neutral molecules like hydrogen cyanide (HCN), which would lead to peaks at [M-27]⁺. massbank.eu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentFragmentation Pathway
136 [C₈H₁₂N₂]⁺Molecular Ion (M⁺)
121 [C₇H₉N₂]⁺Loss of a methyl radical from the ethyl group (α-cleavage)
109 [C₇H₉N]⁺Loss of an amine radical (•NH₂)
79 [C₅H₅N]⁺Loss of HCN from fragment ions

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing rapid structural confirmation. researchgate.netacs.org For this compound, the key functional groups give rise to characteristic spectral bands. researchgate.nettsijournals.comnist.gov

N-H Vibrations: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations in the 3300–3500 cm⁻¹ region of the FT-IR spectrum. An N-H bending (scissoring) mode is also expected around 1600 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N double bonds within the aromatic ring produce a series of characteristic stretching vibrations, typically in the 1400–1650 cm⁻¹ region.

Bending Vibrations: C-H bending modes (both in-plane and out-of-plane) provide further fingerprint information in the region below 1400 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
**Amine (-NH₂) **Asymmetric & Symmetric Stretch3300 - 3500
N-H Bend (Scissoring)1590 - 1650
Aromatic Ring C-H Stretch3000 - 3100
C=C and C=N Ring Stretches1400 - 1650
Alkyl (Ethyl, Methyl) C-H Stretch2850 - 2980
C-H Bends1370 - 1470

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. uni.lu However, to illustrate the power of this technique for this class of compounds, the crystallographic data for the closely related isomer, 6-Methylpyridin-3-amine , offers significant insight. nih.govresearchgate.net

The study of 6-Methylpyridin-3-amine revealed that the molecule crystallizes in a monoclinic system with the space group P21/n. nih.govresearchgate.net In the crystal structure, the molecules are linked by intermolecular N—H⋯N hydrogen bonds, which are crucial for the stabilization of the crystal lattice. nih.govresearchgate.net The pyridine ring is essentially planar, with the methyl carbon and the amine nitrogen atoms being only slightly out of the plane, at 0.021(2) Å and 0.058(2) Å respectively. nih.govresearchgate.net

The detailed crystallographic data for 6-Methylpyridin-3-amine is summarized in the interactive table below. This data provides a foundational understanding of the structural characteristics that could be anticipated for its ethyl-substituted analogue.

Crystallographic Data for 6-Methylpyridin-3-amine
ParameterValueReference
Chemical FormulaC₆H₈N₂ nih.gov
Molecular Weight108.14 g/mol nih.gov
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP21/n nih.govresearchgate.net
a (Å)8.4240 (17) nih.gov
b (Å)7.0560 (14) nih.gov
c (Å)10.658 (2) nih.gov
β (°)105.23 (3) nih.gov
Volume (ų)611.3 (2) nih.gov
Z4 nih.gov
Temperature (K)294 (2) nih.gov
RadiationMo Kα (λ = 0.71073 Å) nih.gov
Hydrogen BondN—H⋯N nih.govresearchgate.net

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are fundamental for the assessment of chemical purity and for the separation of closely related isomers, which often exhibit very similar physical properties. For substituted pyridines, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

While specific, detailed chromatographic procedures for the analysis of this compound are not extensively documented in the reviewed literature, the separation of its isomers is a critical analytical challenge. The positioning of the ethyl, methyl, and amine groups on the pyridine ring leads to various positional isomers, each with unique electronic and steric properties that influence their chromatographic behavior.

For instance, reverse-phase HPLC is a powerful method for separating pyridine derivatives. A method developed for the isomeric N-Ethyl-6-methylpyridin-2-amine utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. This method is scalable and can be adapted for preparative separation to isolate impurities. The choice of the stationary phase, mobile phase composition, and pH are critical parameters that would need to be optimized for the successful separation of this compound from its potential impurities and isomers.

Computational and Theoretical Studies of 2 Ethyl 6 Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-ethyl-6-methylpyridin-3-amine, these calculations would provide a detailed picture of its electronic behavior and reactivity.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov

For pyridine (B92270) derivatives, the HOMO is often distributed over the π-system of the ring and the electron-donating substituents, while the LUMO is typically located on the pyridine ring itself. niscair.res.in In the case of this compound, the amino group and, to a lesser extent, the alkyl groups would be expected to contribute significantly to the HOMO, increasing its energy and thus its electron-donating capability.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Property Expected Value Significance
HOMO Energy ~ -5 to -6 eV Electron-donating capacity
LUMO Energy ~ -1 to 0 eV Electron-accepting capacity
HOMO-LUMO Gap ~ 4 to 5 eV Chemical reactivity and stability

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is key to predicting its reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.netuni-muenchen.de For this compound, the nitrogen atom of the amino group and the nitrogen atom in the pyridine ring would be expected to have negative partial charges, making them nucleophilic centers. The carbon atoms attached to these nitrogen atoms and the hydrogen atoms of the amino group would likely exhibit positive charges.

These charge distributions, along with the locations of the HOMO and LUMO, allow for the prediction of how the molecule will interact with electrophiles and nucleophiles. The amino group would be a primary site for electrophilic attack, while the pyridine ring nitrogen would also be a potential site of interaction.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. acs.orgacs.org The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. niscair.res.in

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has a rotatable ethyl group, a conformational analysis would be necessary to identify the global minimum energy conformer. niscair.res.in This would involve systematically rotating the bonds of the ethyl group and calculating the energy of each resulting conformation.

Table 2: Predicted Geometrical Parameters from DFT Optimization

Parameter Predicted Value Comparison with Similar Structures
C-N (amino) bond length ~ 1.37 Å Shorter than a typical C-N single bond due to resonance with the ring.
C-N (ring) bond lengths ~ 1.34 - 1.35 Å Typical for substituted pyridines. nih.gov
C-C (ethyl) bond length ~ 1.53 Å Standard sp3-sp3 carbon bond.

Note: These are expected values based on data for related structures like 6-Methylpyridin-3-amine. nih.gov

Spectroscopic Property Prediction (NMR, IR)

DFT calculations can be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of the compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. researchgate.net For this compound, key predicted vibrations would include the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines). orgchemboulder.comwpmucdn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical shifts are valuable for assigning the signals in an experimental NMR spectrum. For this molecule, distinct signals would be predicted for the protons and carbons of the ethyl group, the methyl group, the aromatic ring, and the amino group.

Table 3: Predicted Vibrational Frequencies and Chemical Shifts

Spectroscopic Data Predicted Range Key Features
IR: N-H stretch 3300-3500 cm⁻¹ Two distinct bands for a primary amine. orgchemboulder.com
IR: C-N stretch 1250-1335 cm⁻¹ Characteristic of aromatic amines. orgchemboulder.com
¹H NMR: Aromatic H 6.5-8.0 ppm Chemical shifts influenced by the position relative to the N atom and substituents.
¹³C NMR: Aromatic C 110-160 ppm The carbon attached to the amino group would be significantly shielded.

Note: These are general ranges and the exact values would need to be calculated specifically for the optimized geometry of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a large number of molecules over time. researchgate.net This approach would be useful for understanding the intermolecular interactions of this compound in a condensed phase, such as in a solvent or in its crystalline form.

MD simulations can reveal how the molecules pack together and what types of non-covalent interactions, such as hydrogen bonding and van der Waals forces, are most important. rsc.orgresearchgate.net For this compound, the primary amine group would be expected to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. These interactions would significantly influence its physical properties, such as its boiling point and solubility.

Reaction Mechanism Elucidation via Computational Pathways

Computational and theoretical chemistry serve as powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of substituted pyridines. While specific computational studies detailing the reaction pathways for the formation of this compound are not extensively available in public literature, insights can be drawn from theoretical investigations into the synthesis of related pyridine derivatives. These studies provide a foundational understanding of the plausible mechanistic steps, transition states, and intermediates that would be involved in the synthesis of this specific molecule.

The synthesis of a substituted pyridine like this compound likely involves a multi-step process, combining the formation of the pyridine ring with the introduction of the amino group at the C3 position. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of such reactions, identifying the most favorable pathways, and rationalizing experimental observations.

General Strategies for Pyridine Ring Synthesis: A Computational Perspective

The construction of the pyridine ring is a cornerstone of heterocyclic chemistry. acsgcipr.org Many classical methods, such as the Hantzsch synthesis, involve the condensation of carbonyl compounds, an amine source (like ammonia), and a dicarbonyl compound. ijnrd.org Computational studies on analogous multi-component reactions to form pyridine or related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have shed light on the intricacies of these transformations. nih.gov

A plausible synthetic route for the core of this compound would involve the condensation of precursors that provide the ethyl, methyl, and amine functionalities. For instance, a reaction cascade could be initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. nih.gov

Theoretical investigations of such reaction sequences typically involve the following:

Identification of Intermediates and Transition States: DFT calculations are used to optimize the geometries of all potential reactants, intermediates, transition states, and products.

Energy Profile Mapping: The calculation of single-point energies at higher levels of theory allows for the construction of a detailed potential energy surface, which helps in identifying the rate-determining step of the reaction.

Catalyst Role Elucidation: In catalyzed reactions, computational models can illustrate how a catalyst (acidic or basic) interacts with the substrates to lower the activation energy barriers of key steps. For example, in the base-catalyzed Knoevenagel condensation, the initial deprotonation of an active methylene (B1212753) compound is a critical step that can be modeled. nih.gov

Computational Insights into the Amination of the Pyridine Ring

The introduction of an amino group at the 3-position of the pyridine ring is a critical step. A common synthetic method for this transformation is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). wikipedia.org Computational studies on the Hofmann rearrangement of various amides have provided a detailed picture of the concerted nature of the key bond-forming and bond-breaking steps.

Alternatively, the Chichibabin reaction, which involves the amination of pyridines using sodium amide, is another route to aminopyridines. researchgate.net Theoretical studies at the DFT level have been employed to investigate the mechanism of the Chichibabin reaction, detailing the formation of the σ-complex (Meisenheimer-type intermediate) and the subsequent elimination of a hydride ion.

The table below summarizes plausible key mechanistic steps and the role of computational chemistry in their elucidation, based on studies of analogous systems.

Mechanistic StepPrecursors/IntermediatesComputational ApproachKey Findings from Analogous Systems
Pyridine Ring Formation Aldehydes, ketones, ammonia (B1221849)DFT, Ab initio methodsElucidation of condensation, cyclization, and oxidation/aromatization pathways. Identification of rate-determining steps. acsgcipr.org
Knoevenagel Condensation Carbonyl compound, active methylene compoundDFT with solvent modelsDetermination of the catalytic role of bases and the energetics of C-C bond formation. nih.gov
Michael Addition Enone, nucleophileDFTMapping the potential energy surface for the conjugate addition.
C3-Amination (Hofmann Rearrangement) Pyridine-3-carboxamideDFTModeling the concerted rearrangement of the nitrene intermediate to form the isocyanate, followed by hydrolysis. wikipedia.org

Applications of 2 Ethyl 6 Methylpyridin 3 Amine and Its Derivatives

Role as Chemical Intermediates in Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring makes 2-ethyl-6-methylpyridin-3-amine a key intermediate in multi-step synthetic pathways. The primary amine group is a potent nucleophile, while the pyridine ring itself can undergo various transformations, making it a versatile precursor for a wide array of organic compounds.

Precursors for Heterocyclic Compounds

The structure of this compound is inherently suited for the synthesis of more complex heterocyclic systems. The amine group can readily participate in cyclization reactions to form fused or linked ring systems. acs.org For instance, reactions with appropriate reagents can lead to the formation of imidazo[4,5-b]pyridines or thiazolo[4,5-b]pyridines, scaffolds that are of significant interest in medicinal chemistry. chemicalbook.com

A notable application is its role as a precursor to 2-ethyl-6-methyl-3-hydroxypyridine, commercially known as Emoxypine. wikipedia.orgcymitquimica.com This transformation can be achieved through a diazotization reaction of the amine group, followed by hydrolysis to introduce a hydroxyl group, thereby creating a new class of biologically active compounds. researchgate.net The synthesis of derivatives like 2-ethyl-6-methylpyridinol-3-yl thioctate further illustrates its utility in creating novel heterocyclic structures with specific functionalities. researchgate.net

Building Blocks for Complex Organic Molecules

Beyond forming other heterocyclic rings, this compound serves as a fundamental building block for constructing larger, more elaborate organic molecules. Its amine functionality allows for reactions such as acylation, alkylation, and condensation, enabling the extension of its molecular framework.

This utility is highlighted in the synthesis of various research compounds and potential pharmaceutical agents. For example, it can be used to create complex linked bi-pyridine structures, such as 6-(2-{3-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]phenyl}ethyl)-4-Methylpyridin-2-Amine, which are investigated for their unique chemical properties. nih.gov The ability to build upon its core structure makes it an invaluable tool for chemists developing new molecules with tailored functions.

Applications in Material Science and Polymer Chemistry

The reactivity of this compound extends to the field of material science, where its functional groups can be exploited to create novel polymers and advanced materials like metal-organic frameworks (MOFs).

Monomer Units for Polymerization

The primary amine group on this compound allows it to act as a monomer unit in polymerization reactions. It can react with other monomers, such as those containing carboxylic acid or acyl chloride groups, to form polyamides. These polymers can exhibit unique thermal and mechanical properties derived from the rigid pyridine backbone.

While direct polymerization of this compound is a subject of ongoing research, studies on similar aminopyridine derivatives demonstrate their potential. For example, p-aminopyridine methacrylate (B99206) has been successfully homopolymerized via radical polymerization, yielding a polymer with high antimicrobial properties. researchgate.net This suggests that derivatives of this compound could be developed into functional polymers for various applications. The process often involves activating the pyridine derivative to facilitate polymerization, and the reaction conditions can be tailored to control the polymer's properties. google.com

Ligands in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials with high porosity, making them suitable for gas storage, separation, and catalysis. nih.gov The construction of MOFs relies on organic ligands that coordinate with metal ions. This compound possesses two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino group. google.com

This dual-functionality allows it to act as a ligand, bridging metal centers to form extended 2D or 3D frameworks. rsc.orggoogle.com Research has shown that amino-functionalized ligands can enhance the properties of MOFs. frontiersin.orgnih.gov The incorporation of aminopyridine derivatives can influence the resulting MOF's structure, stability, and catalytic activity. rsc.orgacs.org The steric and electronic properties imparted by the ethyl and methyl groups on this compound can further tune the framework's characteristics for specific applications.

Research in Agrochemical Development

The pyridine core is a common feature in many commercial agrochemicals. The structural motifs present in this compound and its derivatives make them attractive candidates in the search for new crop protection agents. meiyachem.com

The development of novel herbicides, insecticides, and fungicides often involves the synthesis and screening of libraries of compounds containing heterocyclic scaffolds. Pyridine derivatives, including aminopyridines, are integral to this process due to their proven biological activity. For example, the related compound 6-ethylpyridin-3-amine (B1339713) is noted as an intermediate in the synthesis of agrochemicals. The numerous patents associated with this compound suggest active research and development in various fields, including agrochemistry. uni.lu While specific commercial pesticides based on this exact molecule are not publicly detailed, its availability and chemical versatility position it as a valuable starting material for creating new active ingredients. google.com

Synthesis of Potential Herbicides and Pesticides (Research Level)

While direct studies showcasing this compound as a primary component in commercial herbicides are not widely published, research into related pyridine derivatives highlights the potential of this structural class in agrochemical development. nih.govnih.govmdpi.comrsc.orgmdpi.com The core structure of aminopyridine is a recognized pharmacophore in the design of biologically active molecules, including those with herbicidal or pesticidal properties.

Research in this area often involves the synthesis of more complex molecules where the aminopyridine moiety serves as a key building block. For example, studies on other pyridinyl-benzothiazole derivatives have demonstrated significant herbicidal activity. nih.govnih.gov These findings suggest that derivatives of this compound could be synthesized and tested for similar properties. The ethyl and methyl groups on the pyridine ring of this compound can influence the molecule's lipophilicity and steric profile, which are critical factors in the efficacy and selectivity of a potential herbicide or pesticide.

Structure-Activity Relationship Studies in Agrochemical Scaffolds

The exploration of structure-activity relationships (SAR) is crucial in the development of effective agrochemicals. For pyridine-based compounds, SAR studies help in understanding how different substituents on the pyridine ring affect their biological activity. nih.govnih.gov In the context of this compound, the positions of the ethyl, methyl, and amino groups are fixed, but the amino group provides a reactive site for the synthesis of a wide array of derivatives.

By systematically modifying the amino group—for instance, by converting it into amides, sulfonamides, or other functional groups—researchers can investigate how these changes impact the compound's herbicidal or pesticidal effects. The data gathered from such studies would be instrumental in designing more potent and selective agrochemicals based on the this compound scaffold.

Catalytic Applications

The nitrogen atom of the pyridine ring and the amino group in this compound make it an interesting candidate for catalytic applications, both as an organocatalyst and as a ligand in transition metal catalysis.

Organocatalyst Design and Synthesis

Aminopyridine derivatives have been investigated for their potential as organocatalysts. The basicity of the pyridine nitrogen and the nucleophilicity of the amino group can be harnessed to catalyze various organic reactions. While specific research on this compound as an organocatalyst is limited, the general principles of aminopyridine catalysis suggest its potential utility. Derivatives could be designed to enhance its catalytic activity or to introduce chirality for asymmetric catalysis.

Ligands for Transition Metal Catalysis

The ability of pyridine-containing molecules to act as ligands for transition metals is well-documented. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the amino group can provide an additional coordination site, making this compound a potential bidentate ligand. The steric and electronic properties of the ligand, influenced by the ethyl and methyl substituents, can affect the stability and reactivity of the resulting metal complex. These complexes could find applications in various catalytic processes, such as cross-coupling reactions or hydrogenation. acs.org

Applications in Dye and Pigment Chemistry Research

Aromatic amines are fundamental building blocks in the synthesis of azo dyes. The diazotization of the amino group in this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes. nih.govyoutube.comunb.cagoogle.com

Q & A

Q. What are the common synthetic pathways for 2-Ethyl-6-methylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, a reductive amination approach may use 2-ethyl-6-methylpyridine-3-carbaldehyde with ammonia under hydrogenation conditions (e.g., H₂/Pd-C in ethanol at 60°C for 12 hours) . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification.
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C, Ni) improve selectivity for the amine product.
  • Temperature control : Lower temperatures (40–60°C) reduce side reactions like over-alkylation.

Q. How can the purity and structural identity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR peaks with reference data (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 150.2) and fragmentation patterns.
  • X-ray crystallography : For definitive structural confirmation, employ SHELX programs for refinement (e.g., SHELXL-2018/3 for small-molecule structures) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental settings?

  • Methodological Answer : Critical properties include:
PropertyValue/RangeMethod
LogP (lipophilicity)~1.8 (predicted)Computational (e.g., ACD/Labs)
Aqueous solubility2–5 mg/mL (pH 7.4)Shake-flask method
Thermal stabilityDecomposes >200°CTGA/DSC analysis
Stability tests should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Parameterize force fields for pyridine-amine interactions .
  • Validation : Cross-reference computational results with experimental SAR studies (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Approaches include:
  • Variable-temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and −40°C .
  • Solvent titration : Compare 1H^1H-NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

Q. How can high-throughput screening (HTS) platforms optimize the synthesis of this compound analogues for structure-activity studies?

  • Methodological Answer :
  • Automated liquid handling : Use platforms like LabMate.AI to test >100 reaction conditions (e.g., varying catalysts, solvents) in parallel .
  • Machine learning : Train models on historical yield data to predict optimal conditions (e.g., random forests for non-linear parameter relationships) .
  • Analytical integration : Couple HTS with inline HPLC-MS for real-time yield monitoring .

Methodological Considerations for Data Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in biological studies involving this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
  • Error propagation : Account for variability in triplicate experiments with bootstrap resampling .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.